2,5-Dimethoxybenzoylacetonitrile
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Overview
Description
2,5-Dimethoxybenzoylacetonitrile is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoylacetonitrile, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxybenzoylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2,5-dimethoxybenzoate with acetonitrile in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dimethoxybenzoic acid or 2,5-dimethoxyacetophenone.
Reduction: 2,5-Dimethoxybenzylamine or 2,5-dimethoxyphenylethylamine.
Substitution: Various substituted benzoylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxybenzoylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzoylacetonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzoic acid
- 2,5-Dimethoxyphenethylamine
Comparison
2,5-Dimethoxybenzoylacetonitrile is unique due to the presence of both methoxy groups and a nitrile group, which allows for diverse chemical reactivity. Compared to 2,5-dimethoxybenzaldehyde, it has a nitrile group instead of an aldehyde group, leading to different reactivity and applications. Compared to 2,5-dimethoxybenzoic acid, it has a nitrile group instead of a carboxylic acid group, which affects its solubility and reactivity. Compared to 2,5-dimethoxyphenethylamine, it has a nitrile group instead of an amine group, influencing its biological activity and synthetic utility.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZWIOGJISPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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